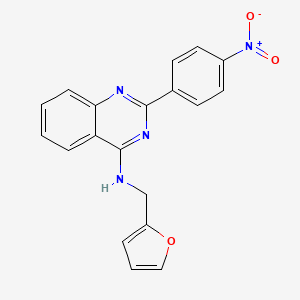

![molecular formula C21H29N5O B5547211 N-环己基-3-{[4-(1H-咪唑-2-基)-1-哌啶基]羰基}-N-甲基-2-吡啶胺](/img/structure/B5547211.png)

N-环己基-3-{[4-(1H-咪唑-2-基)-1-哌啶基]羰基}-N-甲基-2-吡啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the target compound, can be achieved using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process utilizes catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which are structurally similar to the target compound, shows effective conformations, particularly between the n-pyridine rings and the bridging cyclohexane rings. Theoretical structures confirm the orthogonal arrangement of the pyridine residues to the plane through the bridging methylene groups (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

The title compound's derivatives undergo various chemical reactions, including iodine-mediated cyclization, which can result in the formation of imidazo[1,5-a]pyridine-1-ylalkylalcohols (Murai et al., 2012). Additionally, a gold-catalyzed formal [3 + 2]-dipolar cycloaddition reaction can be used to synthesize imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Physical Properties Analysis

The physical properties of these compounds can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, a compound similar in structure to the target compound, has been thoroughly characterized using these methods (Özdemir, Dayan, & Demirmen, 2016).

Chemical Properties Analysis

The chemical properties of the imidazo[1,2-a]pyridine derivatives are versatile, as evidenced by their use in the synthesis of various functionalized compounds. For example, 3-formyl imidazo[1,2-a]pyridines can be synthesized using Cu-catalyzed oxidative conditions, showcasing the broad substrate scope and functional group tolerance of these compounds (Rao, Mai, & Song, 2017).

科学研究应用

咪唑并[1,2-a]吡啶衍生物的合成

N-环己基-3-{[4-(1H-咪唑-2-基)-1-哌啶基]羰基}-N-甲基-2-吡啶胺及其衍生物已通过多种方法合成,展示了该化合物有机化学的多功能性。例如,一项研究证明了在室温下使用 N,N,N',N'-四溴苯-1,3-二磺酰胺和聚(N-溴-N-乙苯-1,3-二磺酰胺)作为催化剂,从邻氨基吡啶、芳香族和脂肪族醛类以及环己基异氰化物中无溶剂合成 N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物,收率良好至高(Ghorbani‐Vaghei & Amiri, 2014)。

催化和有机反应

另一项研究探索了使用吡啶鎓 N-(杂芳基)酰胺基的、金催化的形式[3 + 2]-偶极环加成反应,为五种类型的咪唑稠合杂芳香烃提供了收敛且区域选择性的途径。这种有效的转化适应了酰胺基、炔胺或吲哚基-炔烃反应物周围的显着结构变化,并耐受敏感官能团(Garzón & Davies, 2014)。

抗癌活性

对衍生物潜在药用价值的研究表明,某些化合物具有抗癌活性。例如,哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的有效合成,随后评估抗癌活性,确定了对各种癌细胞系具有良好功效的化合物,突出了这些衍生物的潜在治疗应用(Kumar et al., 2013)。

属性

IUPAC Name |

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O/c1-25(17-6-3-2-4-7-17)20-18(8-5-11-24-20)21(27)26-14-9-16(10-15-26)19-22-12-13-23-19/h5,8,11-13,16-17H,2-4,6-7,9-10,14-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBTTOBNHTMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC(CC3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)